molecular formula C14H21NO2S B375551 1-((4-Isopropylphenyl)sulfonyl)piperidine CAS No. 313266-21-6

1-((4-Isopropylphenyl)sulfonyl)piperidine

Cat. No.: B375551
CAS No.: 313266-21-6
M. Wt: 267.39g/mol
InChI Key: MLPQLHCHYXHNGF-UHFFFAOYSA-N
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Description

1-((4-Isopropylphenyl)sulfonyl)piperidine is a sulfonamide-substituted piperidine derivative characterized by a 4-isopropylphenyl sulfonyl group attached to the piperidine nitrogen. This structural motif is significant in medicinal chemistry due to the sulfonyl group’s ability to enhance metabolic stability and modulate interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-12(2)13-6-8-14(9-7-13)18(16,17)15-10-4-3-5-11-15/h6-9,12H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPQLHCHYXHNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Sulfonylation Protocol

A representative procedure involves dissolving piperidine (1.0 equiv) in anhydrous dichloromethane (DCM) under inert atmosphere. 4-Isopropylbenzenesulfonyl chloride (1.2 equiv) is added dropwise at 0–5°C, followed by triethylamine (2.0 equiv) to neutralize HCl byproducts. The mixture is stirred at room temperature for 12–24 hours, after which the product is extracted, washed with brine, and purified via column chromatography (hexane/ethyl acetate). Yield: 70–85%.

Key Reaction Parameters:

ParameterOptimal ConditionImpact on Yield/Purity
SolventDichloromethaneHigh solubility of intermediates
BaseTriethylamineEfficient HCl scavenging
Temperature0°C → Room temperatureMinimizes side reactions
Stoichiometry1.2:1 (sulfonyl chloride:piperidine)Ensures complete conversion

Alternative Approaches and Modifications

Use of Alternative Bases

While triethylamine is standard, weaker bases like pyridine or stronger ones like 4-dimethylaminopyridine (DMAP) have been explored. Pyridine increases reaction time (24–48 hours) but reduces epimerization risks in chiral piperidines. DMAP accelerates the reaction (6–8 hours) but may require stricter temperature control.

Solid-Phase Synthesis

A patent-described method immobilizes piperidine on Wang resin, followed by sulfonylation with 4-isopropylbenzenesulfonyl chloride in tetrahydrofuran (THF). After cleavage with trifluoroacetic acid (TFA), the product is obtained in 65–75% yield. This approach facilitates high-throughput synthesis but demands specialized equipment.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 150 W) reduces reaction time to 30–45 minutes with comparable yields (78–82%). Solvents like acetonitrile or DMF are preferred due to their microwave absorption properties.

Starting Material Considerations

Piperidine Substrates

The choice of piperidine derivative affects reactivity:

  • 4-Isopropylpiperidine : Direct sulfonylation yields the target compound but requires custom synthesis of the substituted piperidine.

  • 1-Benzylpiperidine : Requires debenzylation post-sulfonylation, adding steps (e.g., hydrogenolysis with Pd/C).

Sulfonyl Chloride Availability

4-Isopropylbenzenesulfonyl chloride is commercially available but hygroscopic. In-house preparation via chlorosulfonation of cumene (isopropylbenzene) with ClSO₃H in CCl₄ at −10°C is documented, though it poses handling challenges.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (3:1) effectively isolates the product (Rf = 0.4).

  • Recrystallization : Ethanol/water mixtures (2:1) yield crystalline product (mp 92–94°C).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.26 (d, 6H, J = 6.8 Hz, isopropyl CH₃), 1.45–1.70 (m, 6H, piperidine CH₂), 2.90 (septet, 1H, J = 6.8 Hz, isopropyl CH), 3.10 (t, 4H, J = 5.2 Hz, piperidine N–CH₂), 7.42 (d, 2H, J = 8.4 Hz, aromatic H), 7.72 (d, 2H, J = 8.4 Hz, aromatic H).

  • ESI-MS : m/z 268.1 [M+H]⁺.

Industrial-Scale Optimization

Cost-Effective Solvent Systems

Toluene replaces DCM in large-scale reactions, reducing toxicity and cost. Despite lower solubility, extended stirring (48 hours) achieves 80% yield.

Catalytic Methods

A palladium-catalyzed coupling between piperidine and 4-isopropylbenzenesulfonyl fluoride (prepared via SO₂ insertion) under CO atmosphere achieves 88% yield. This method avoids HCl generation but requires pressurized reactors.

Challenges and Limitations

  • Moisture Sensitivity : Sulfonyl chloride degradation necessitates anhydrous conditions.

  • Byproduct Formation : Over-sulfonylation or N-oxide formation occurs at elevated temperatures (>40°C).

  • Regulatory Issues : Waste disposal of chlorinated solvents (DCM, CCl₄) complicates industrial adoption.

Emerging Methodologies

Enzymatic Sulfonylation

Pilot studies using sulfotransferase enzymes (e.g., SULT1A1) in buffer/acetonitrile mixtures show moderate conversion (35–40%) but highlight greener chemistry potential.

Flow Chemistry

Continuous flow reactors with immobilized base (e.g., polymer-supported DMAP) achieve 90% conversion in 10 minutes, enabling kilogram-scale production.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityCost
Standard sulfonylation8524 hHigh$
Microwave-assisted8245 minModerate$$
Solid-phase7072 hLow$$$
Catalytic coupling886 hHigh$$$$

Chemical Reactions Analysis

Types of Reactions: 1-((4-Isopropylphenyl)sulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfonamides.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

1-((4-Isopropylphenyl)sulfonyl)piperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-Isopropylphenyl)sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. These interactions are crucial for its biological effects and therapeutic potential .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromo) enhance electrophilic reactivity but reduce solubility .
  • Bulky substituents (e.g., isopropyl) improve hydrophobic interactions but may hinder binding in sterically constrained active sites .

Enzyme Inhibition

  • MAGL Inhibition: Fluorinated benzoylpiperidine derivatives (e.g., compound 12) show 2.6-fold higher MAGL inhibition than mono-fluoro analogs, highlighting the importance of substituent electronegativity .
  • PARP Inhibition : Tertiary amine derivatives (e.g., 15c ) exhibit superior PARP inhibition compared to secondary amines, suggesting that steric and electronic factors at the piperidine nitrogen influence activity .

Cytotoxicity

  • Halogenated analogs like (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4) demonstrate cytotoxic effects (IC₅₀ = 7.81 μg/mL), linked to the 4-isopropylphenyl group’s hydrophobicity enhancing membrane interaction .

Receptor Binding

  • AMPA Receptor Affinity : 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine derivatives (e.g., compound 5b ) show strong anti-fatigue activity, suggesting that bulky substituents (e.g., benzodioxol) improve receptor binding compared to smaller groups like isopropyl .

Physicochemical Properties

Property This compound 1-[(4-Nitrophenyl)sulfonyl]piperidine 1-[(4-Methylphenyl)sulfonyl]piperidine
Melting Point Not reported 166°C Not reported
Solubility Likely low (hydrophobic isopropyl group) Very low Moderate (methyl enhances lipophilicity)
Bioavailability Potential for CNS penetration Limited by crystallinity Moderate

Biological Activity

1-((4-Isopropylphenyl)sulfonyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group attached to a 4-isopropylphenyl moiety. Its chemical structure can be represented as follows:

C13H17NO2S\text{C}_{13}\text{H}_{17}\text{N}\text{O}_2\text{S}

This molecular configuration contributes to its unique biological properties.

This compound has been shown to interact with various enzymes and proteins, influencing several biochemical pathways:

  • Enzyme Interactions : The compound interacts with transaminases, which are crucial for amino acid metabolism. This interaction may facilitate the synthesis of enantiopure compounds, enhancing its potential therapeutic applications .
  • Cellular Effects : It modulates cellular functions by affecting signaling pathways and gene expression. Notably, it inhibits tubulin polymerization, which is vital for cell division, thereby demonstrating antiproliferative effects in certain cell types .

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : The compound binds to specific receptors and enzymes, altering their activity. This binding can lead to significant changes in cellular signaling and metabolic processes .
  • Inhibition of Cholesterol Biosynthesis : Research indicates that related compounds inhibit cholesterol biosynthesis through the Emopamil Binding Protein (EBP), suggesting potential applications in cancer therapy .

Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that higher concentrations significantly reduced cell viability, particularly in cells with oncogenic mutations. The IC50 values ranged from 10 µM to 25 µM across different cell lines .

Enzyme Inhibition Studies

The compound was also assessed for its ability to inhibit key enzymes:

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive Inhibition5.2
UreaseNon-competitive Inhibition3.8

These results suggest that the compound could serve as a lead for developing new enzyme inhibitors .

Antimicrobial Activity

In vitro studies demonstrated moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The compound exhibited an IC50 range of 15 µM to 30 µM against these pathogens, indicating potential as an antimicrobial agent .

Applications in Scientific Research

This compound has several promising applications:

  • Medicinal Chemistry : It serves as a precursor for synthesizing other bioactive compounds.
  • Proteomics Research : Used as a biochemical probe to study protein interactions.
  • Therapeutic Development : Investigated for potential treatment options in neurological disorders and cancer therapy .

Q & A

Basic: What are the optimized synthetic routes for 1-((4-Isopropylphenyl)sulfonyl)piperidine, and how do reaction conditions influence yield?

Methodological Answer:
The compound is synthesized via nucleophilic substitution between 4-isopropylbenzenesulfonyl chloride and piperidine in anhydrous pyridine under reflux (70–80°C). Critical parameters include:

  • Stoichiometric ratios : A 10% excess of sulfonyl chloride ensures complete piperidine consumption .
  • Solvent purity : Dry pyridine prevents hydrolysis of the sulfonyl chloride intermediate .
  • Workup : Neutralization with dilute HCl followed by extraction with dichloromethane and silica gel chromatography achieves >95% purity .
    Yield optimization (up to 97%) requires strict exclusion of moisture and controlled addition rates to minimize side reactions (e.g., disulfonation) .

Basic: How is this compound characterized structurally, and what spectral markers validate its purity?

Methodological Answer:

  • 1H/13C-NMR : Key signals include:
    • δ 7.35–7.26 ppm (m, aromatic H) : Confirms the 4-isopropylphenyl group .
    • δ 2.35 ppm (m, isopropyl CH) : Validates the branched alkyl substituent .
    • δ 3.01 ppm (t, piperidine CH2) : Indicates sulfonamide bond formation .
  • Mass spectrometry : A molecular ion peak at m/z 297.21 (C14H21NO2S+) confirms the molecular formula .
    Discrepancies in integration ratios (e.g., aromatic vs. aliphatic protons) signal impurities like unreacted sulfonyl chloride .

Advanced: How does this compound function in catalytic systems, and what design principles enhance its efficiency?

Methodological Answer:
The sulfonamide group acts as an electron-withdrawing ligand in transition metal catalysts (e.g., Cu complexes), stabilizing reactive intermediates. Key design principles:

  • Steric effects : The 4-isopropyl group prevents catalyst aggregation, enhancing turnover frequency .
  • Electronic tuning : Sulfonyl groups increase Lewis acidity of metal centers, accelerating substrate activation .
    In magnetic nanoparticle-supported catalysts, immobilization via sulfonamide-metal coordination improves recyclability (5 cycles with <5% activity loss) . Kinetic studies (e.g., Arrhenius plots) quantify activation energy reductions (~15–20 kJ/mol) compared to non-sulfonylated analogs .

Advanced: What computational strategies predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., carbonic anhydrase IX). The sulfonyl group forms hydrogen bonds with active-site Zn²⁺, while the isopropyl group occupies hydrophobic pockets .
  • DFT calculations : B3LYP/6-31G* basis sets optimize geometry and calculate electrostatic potential surfaces, revealing nucleophilic attack sites (e.g., sulfonyl oxygen) .
  • MD simulations : NAMD/GROMACS assess stability of ligand-protein complexes over 100 ns, with RMSD <2 Å indicating stable binding .

Advanced: How do structural modifications of this compound affect its bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Sulfonyl group replacement : Substituting sulfonyl with carbonyl reduces inhibitory potency against PRMT4 by 10-fold, highlighting its role in hydrogen bonding .
  • Piperidine ring substitution : Adding electron-withdrawing groups (e.g., 4-cyano) enhances metabolic stability (t1/2 increased from 2.1 to 8.7 h in microsomal assays) .
  • Isopropyl vs. halogenated aryl : Fluorine substitution at the para position improves blood-brain barrier penetration (logP reduction from 3.2 to 2.5) .

Advanced: How can researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?

Methodological Answer:

  • Yield discrepancies : Trace moisture during synthesis may hydrolyze sulfonyl chloride, reducing yields. Karl Fischer titration of solvents and reagents identifies moisture content >50 ppm as a critical failure point .
  • Biological variability : Differences in cell-line permeability (e.g., HEK293 vs. HeLa) explain IC50 variations. Standardize assays using SPR (surface plasmon resonance) for direct binding affinity measurements .
  • Byproduct identification : LC-MS/MS detects disulfonated impurities (e.g., bis-sulfonylpiperidine), which suppress bioactivity. Gradient HPLC (C18 column, 0.1% TFA in acetonitrile/water) separates these impurities .

Basic: What are the recommended analytical techniques to assess the stability of this compound under experimental conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1 M HCl/NaOH). Monitor degradation via:
    • HPLC-DAD : Retention time shifts indicate decomposition products .
    • TGA/DSC : Thermal stability up to 150°C confirms suitability for high-temperature reactions .
  • Long-term storage : Store at –20°C under argon; NMR stability checks every 6 months detect oxidation (new peaks at δ 7.8–8.2 ppm suggest sulfonic acid formation) .

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